4-Bromomethyl-7-methoxycoumarin

Catalog No.
S586853
CAS No.
35231-44-8
M.F
C11H9BrO3
M. Wt
269.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromomethyl-7-methoxycoumarin

CAS Number

35231-44-8

Product Name

4-Bromomethyl-7-methoxycoumarin

IUPAC Name

4-(bromomethyl)-7-methoxychromen-2-one

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3

InChI Key

CTENSLORRMFPDH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr

Synonyms

4-(Bromomethyl)-7-methoxy-2H-1-benzopyran-2-one; 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one; 7-Methoxy-4-(bromomethyl)coumarin;

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr

Derivatization Reagent

-Br-Mmc is commonly employed as a derivatization reagent. Derivatization is a process that modifies a molecule to improve its analytical properties, such as detectability or separation characteristics. By attaching 4-Br-Mmc to a target molecule, researchers can:

  • Enhance fluorescence

    4-Br-Mmc exhibits fluorescence, meaning it absorbs light at one wavelength and emits light at a longer wavelength. This property allows researchers to easily detect and quantify the derivatized molecule using fluorescence spectroscopy techniques. Source: Sigma-Aldrich product page:

  • Improve separation

    The addition of 4-Br-Mmc can alter the size, charge, or hydrophobicity of a molecule, which can influence its separation behavior in chromatography techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Source: Santa Cruz Biotechnology product page:

These features make 4-Br-Mmc valuable for analyzing various biomolecules, including:

  • Fatty acids and carboxylates

    -Br-Mmc can be used to derivatize these molecules for sensitive detection and quantification in biological samples. Source: Adipogen Life Sciences product page

  • Nucleic acids

    -Br-Mmc can be used as a fluorescent label for DNA and RNA, enabling researchers to study their interactions with other molecules or visualize them in gel electrophoresis experiments.

Other Applications

Beyond its role as a derivatization reagent, 4-Br-Mmc finds applications in other areas of scientific research, such as:

  • Enzyme activity assays

    -Br-Mmc can be used as a substrate to measure the activity of certain enzymes, such as histone acetyltransferases (HATs), peptidases, and sirtuins. Source: Adipogen Life Sciences product page

  • Synthesis of caged compounds

    Researchers can utilize 4-Br-Mmc to create light-sensitive caged derivatives of biologically active molecules. These caged compounds remain inactive until exposed to specific light, allowing for precise control over the timing of their activity in biological experiments. Source: Sigma-Aldrich product page:

4-Bromomethyl-7-methoxycoumarin is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group and a methoxy substituent on the coumarin framework. Its chemical formula is C11H9BrO3C_{11}H_{9}BrO_{3}, and it has been noted for its fluorescent properties, making it valuable in various analytical applications. This compound has garnered attention due to its ability to serve as a fluorescent label, particularly in high-performance liquid chromatography.

BMC's mechanism of action relies on its ability to form a covalent bond with the carboxyl group of a biomolecule. This conjugation with the fluorescent molecule allows detection and quantification of the biomolecule using fluorescence techniques. The excitation light absorbed by BMC is re-emitted at a longer wavelength, allowing researchers to distinguish it from background noise [].

, primarily involving nucleophilic substitution due to the presence of the bromomethyl group. This group can react with nucleophiles, such as carboxylic acids, to form stable derivatives. For instance, it has been utilized in the derivatization of compounds like 5-fluorouracil, where it acts as a labeling agent to enhance detection sensitivity in chromatographic analyses . Additionally, it has been involved in photo

The synthesis of 4-bromomethyl-7-methoxycoumarin typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available coumarin derivatives.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved through bromomethylation reactions using reagents like formaldehyde and hydrobromic acid.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications .

4-Bromomethyl-7-methoxycoumarin finds applications primarily in analytical chemistry as a fluorescent labeling agent. Its ability to react with carboxylic groups makes it useful for:

  • High-Performance Liquid Chromatography: It is employed as a fluorescent tag for the detection and quantification of dicarboxylic acids and other compounds with carboxyl groups .
  • Biochemical Research: The compound is utilized in studies involving nucleotides and other biomolecules due to its fluorescence properties .

Interaction studies involving 4-bromomethyl-7-methoxycoumarin have focused on its ability to form stable complexes with various nucleophiles. For example, it has been shown to interact effectively with cyclic nucleotides like 8-bromo-cyclic adenosine monophosphate and 8-bromo-cyclic guanosine monophosphate, leading to the formation of caged compounds that can be released upon UV irradiation . These interactions are crucial for developing tools for studying cellular processes.

Several compounds share structural similarities with 4-bromomethyl-7-methoxycoumarin, notably other methoxycoumarins and brominated derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
7-MethoxycoumarinMethoxy group at position 7Lacks bromomethyl group; less reactive
4-MethylcoumarinMethyl group at position 4Does not have methoxy or bromomethyl groups; different fluorescence properties
4-Bromo-7-hydroxycoumarinHydroxy group instead of methoxy at position 7Different functional group impacts reactivity
6-BromocoumarinBromine at position 6Different position affects biological activity

The uniqueness of 4-bromomethyl-7-methoxycoumarin lies in its specific combination of functional groups that enhance its reactivity and fluorescence properties, making it particularly suitable for labeling applications.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35231-44-8

Dates

Modify: 2023-08-15

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